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Introduction

Catalase (CAT) is a crucial antioxidant enzyme that catalyzes the decomposition of hydrogen

peroxide (H₂O₂) into water and oxygen, protecting cells from oxidative damage.[1][2]

Measuring CAT activity is a key indicator of the oxidative state of cells and tissues and is widely

used in various research fields, including drug development. Accurate measurement of CAT

activity requires the proper preparation of cytoplasmic extracts, as the enzyme is predominantly

located in the peroxisomes within the cytoplasm. This document provides detailed protocols for

the isolation of cytoplasmic fractions from mammalian cells and tissues, followed by the

measurement of CAT activity and protein concentration.

The described method involves the gentle lysis of cells to release cytoplasmic contents while

keeping the nuclei intact.[3][4][5] Subsequent centrifugation steps are employed to separate

the cytoplasmic extract from the nuclear and other cellular debris.[6][7][8] It is imperative to

perform all steps at low temperatures (0-4°C) and to use protease inhibitors to prevent protein

degradation and ensure the integrity of the catalase enzyme.[3][4][9]
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This protocol describes the preparation of cytoplasmic extracts from both cultured mammalian

cells (adherent and suspension) and tissues. The principle is based on differential

centrifugation to separate cellular components.[6][8]

A. Materials and Reagents

Phosphate-Buffered Saline (PBS), ice-cold

Cytoplasmic Extraction Buffer (CEB) with and without detergent (see Table 1 for

composition)

Protease Inhibitor Cocktail (e.g., PMSF, aprotinin, leupeptin)

Dithiothreitol (DTT)

Cell scraper (for adherent cells)

Dounce homogenizer or syringe with a narrow-gauge needle (25-27 gauge)[6]

Microcentrifuge

Refrigerated centrifuge

B. Protocol for Cultured Cells (Adherent and Suspension)

Cell Harvesting:

Adherent Cells: Wash the cell monolayer (approximately 80% confluent) twice with ice-

cold PBS.[10] Add a minimal volume of ice-cold PBS and gently scrape the cells.

Suspension Cells: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet

the cells.[11] Wash the cell pellet once with ice-cold PBS and centrifuge again.

Cell Lysis:

Resuspend the cell pellet in 5 pellet volumes of ice-cold Cytoplasmic Extraction Buffer

(CEB) containing a non-ionic detergent like NP-40, along with DTT and a protease

inhibitor cocktail.[3][4][5] A typical starting cell number is 4 x 10⁷ cells.[3][4]
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Incubate the cell suspension on ice for 3-5 minutes to allow for cell lysis.[3][4]

To facilitate lysis, you can pass the suspension through a 27-gauge needle 10 times.[6]

Isolation of Cytoplasmic Fraction:

Centrifuge the lysate at 1,000-1,500 rpm (approximately 720 x g) for 5 minutes at 4°C to

pellet the nuclei.[3][6]

Carefully transfer the supernatant, which contains the cytoplasmic extract, to a fresh, pre-

chilled microcentrifuge tube.[3][4]

For a cleaner cytoplasmic fraction, a second centrifugation step at a higher speed (e.g.,

15,000 x g) for 3-10 minutes at 4°C can be performed to pellet any remaining debris.[12]

Storage:

The cytoplasmic extract can be used immediately for the catalase activity assay or stored

in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.[1]

C. Protocol for Tissues

Tissue Homogenization:

Weigh the frozen tissue and grind it into a fine powder in liquid nitrogen using a mortar and

pestle.[13]

Transfer the powder to a pre-chilled tube containing an appropriate volume of ice-cold

Extraction Buffer (see Table 1).[13]

Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer.

Isolation of Cytoplasmic Fraction:

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.[13]

Carefully collect the supernatant, which represents the total soluble protein extract

(including cytoplasmic proteins).
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Storage:

Store the extract in aliquots at -80°C.

II. Determination of Protein Concentration
To normalize the catalase activity, the total protein concentration in the cytoplasmic extract

must be determined. The Bradford method is a common and sensitive technique for this

purpose.[13][14]

A. Materials and Reagents

Bradford Reagent (Coomassie Brilliant Blue G-250)

Bovine Serum Albumin (BSA) standards (e.g., 0.1 to 1.0 mg/mL)

Spectrophotometer or microplate reader

B. Protocol

Prepare a series of BSA standards of known concentrations.

Add a small volume of the cytoplasmic extract and each BSA standard to separate tubes or

wells of a microplate.

Add the Bradford reagent to each tube/well and incubate at room temperature for a short

period (typically 5-10 minutes).

Measure the absorbance at 595 nm.[14]

Generate a standard curve by plotting the absorbance of the BSA standards against their

known concentrations.

Determine the protein concentration of the cytoplasmic extract by interpolating its

absorbance value on the standard curve.[14]
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The activity of catalase is determined by measuring the rate of decomposition of hydrogen

peroxide (H₂O₂) by monitoring the decrease in absorbance at 240 nm.[13][15]

A. Materials and Reagents

50 mM Phosphate Buffer (pH 7.0)

30 mM Hydrogen Peroxide (H₂O₂) solution (prepare fresh)

UV-Vis Spectrophotometer

B. Protocol

Prepare the reaction mixture in a quartz cuvette by adding 50 mM phosphate buffer and the

cytoplasmic extract (the amount of extract should be optimized for a linear reaction rate).

Incubate the mixture at room temperature for a few minutes to equilibrate.

Initiate the reaction by adding the freshly prepared H₂O₂ solution.

Immediately measure the decrease in absorbance at 240 nm over a period of 3 minutes,

taking readings at regular intervals (e.g., every 30 seconds).[13]

The rate of H₂O₂ decomposition is proportional to the decrease in absorbance.[15]

CAT activity is typically expressed as units per milligram of protein, where one unit is defined

as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
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Component
Cytoplasmic Extraction
Buffer (with NP-40)[3][4]

Extraction Buffer (for
Tissue)[13]

Buffer 10 mM HEPES, pH 7.6
50 mM Phosphate Buffer, pH

7.0

Salt 60 mM KCl -

Chelating Agent 1 mM EDTA 1 mM EDTA

Detergent 0.075% (v/v) NP-40 -

Reducing Agent 1 mM DTT (add fresh) -

Protease Inhibitor
1 mM PMSF (add fresh) or

Protease Inhibitor Cocktail
1 mM PMSF (add fresh)

Other -
1% (w/v) Polyvinylpyrrolidone

(PVP)
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Caption: Workflow for preparing cytoplasmic extracts and measuring CAT activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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